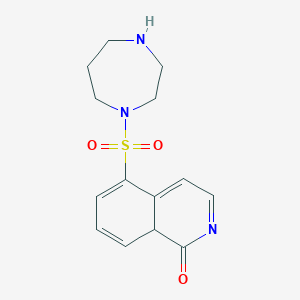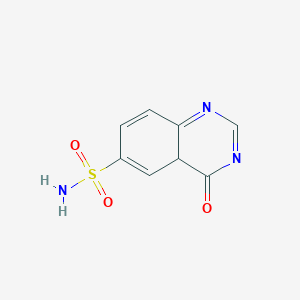![molecular formula C24H33ClN2O B12353494 N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride CAS No. 2306825-91-0](/img/structure/B12353494.png)
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-Methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamid, Monohydrochlorid ist eine synthetische Verbindung, die zur Klasse der Fentanyl-Analoga gehört. Diese Verbindungen sind bekannt für ihre starken analgetischen Eigenschaften und werden häufig in medizinischen Einrichtungen zur Schmerzbehandlung eingesetzt. Die Verbindung ist strukturell mit Fentanyl, einem bekannten Opioid, verwandt und zeigt ähnliche pharmakologische Wirkungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[1-(1-Methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamid, Monohydrochlorid umfasst in der Regel mehrere Schritte, beginnend mit einfachen organischen Verbindungen. Der Prozess beinhaltet häufig:
Bildung des Piperidinrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer, um den Piperidinring zu bilden.
Substitutionsreaktionen: Es werden verschiedene Substitutionsreaktionen durchgeführt, um die Phenyl- und Butanamidgruppen an den Piperidinring einzuführen.
Hydrochloridbildung: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihre Monohydrochloridsalzform.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft fortschrittliche Techniken wie kontinuierliche Fließsynthese und automatisierte Reaktionsüberwachung.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[1-(1-Methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamid, Monohydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die pharmakologischen Eigenschaften der Verbindung verändern.
Substitution: Substitutionsreaktionen können verschiedene Substituenten einführen, was möglicherweise zu neuen Analoga mit unterschiedlichen Wirkungen führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel verschiedene Analoga der ursprünglichen Verbindung, die jeweils ein einzigartiges pharmakologisches Profil aufweisen.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-Methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamid, Monohydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung bei der Synthese neuer Fentanyl-Analoga verwendet.
Biologie: Wird untersucht hinsichtlich seiner Wechselwirkung mit Opioidrezeptoren und seiner Auswirkungen auf zelluläre Signalwege.
Medizin: Wird untersucht hinsichtlich seines potenziellen Einsatzes in der Schmerzbehandlung und Anästhesie.
Industrie: Wird bei der Entwicklung neuer Analgetika und in der forensischen Toxikologie zum Nachweis von Fentanyl-Analoga eingesetzt
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkungen hauptsächlich durch ihre Wechselwirkung mit dem μ-Opioidrezeptor. Nach Bindung an diesen Rezeptor aktiviert sie eine Reihe intrazellulärer Signalwege, die zur Analgesie führen. Die Aktivierung des μ-Opioidrezeptors hemmt die Freisetzung von Neurotransmittern wie Substanz P und Glutamat, die an der Schmerzübertragung beteiligt sind .
Wirkmechanismus
The compound exerts its effects primarily through its interaction with the μ-opioid receptor. Upon binding to this receptor, it activates a series of intracellular signaling pathways that result in analgesia. The activation of the μ-opioid receptor inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fentanyl: Die Stammverbindung, bekannt für ihre starken analgetischen Wirkungen.
4-Fluorisobutyrfentanyl: Ein fluoriertes Analog mit ähnlichen pharmakologischen Eigenschaften.
N-(1-Phenethyl-4-piperidinyl)propionanilid: Ein weiteres Fentanyl-Analog mit einem anderen Substitutionsschema.
Einzigartigkeit
N-[1-(1-Methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamid, Monohydrochlorid ist einzigartig durch sein spezifisches Substitutionsschema, das ihm unterschiedliche pharmakologische Eigenschaften verleiht. Seine hohe Potenz und sein spezifisches Rezeptorbindungsprofil machen es zu einer wertvollen Verbindung für medizinische und Forschungsanwendungen.
Eigenschaften
CAS-Nummer |
2306825-91-0 |
|---|---|
Molekularformel |
C24H33ClN2O |
Molekulargewicht |
401.0 g/mol |
IUPAC-Name |
N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-3-10-24(27)26(22-13-8-5-9-14-22)23-15-17-25(18-16-23)20(2)19-21-11-6-4-7-12-21;/h4-9,11-14,20,23H,3,10,15-19H2,1-2H3;1H |
InChI-Schlüssel |
ZYPOIFLHINKCRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon](/img/structure/B12353431.png)
![5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B12353439.png)
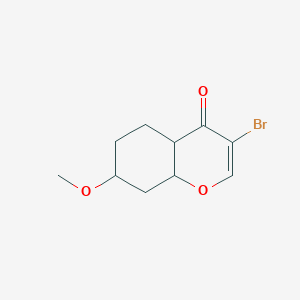
![18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione, 4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-, (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-(9CI)](/img/structure/B12353454.png)
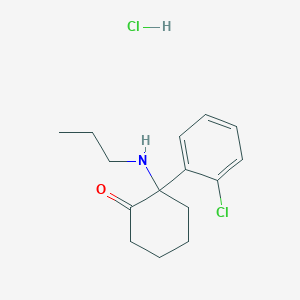
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12353458.png)
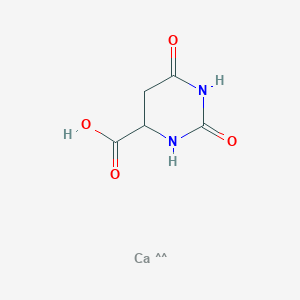
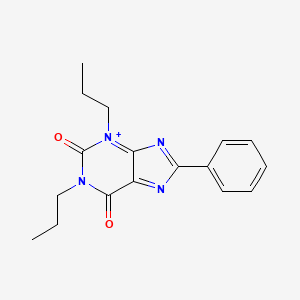
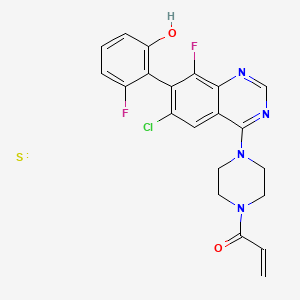
![(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),5,8(26),9,11,16,21(25),22-octaene](/img/structure/B12353509.png)
